

An In-depth Technical Guide to 4-Isopropylbenzohydrazide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Isopropylbenzohydrazide

Cat. No.: B1346130

[Get Quote](#)

This technical guide provides a comprehensive overview of **4-Isopropylbenzohydrazide**, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity

IUPAC Name: 4-propan-2-ylbenzohydrazide[1]

Structure:

Synonyms and Identifiers:

A comprehensive list of synonyms and identifiers for **4-Isopropylbenzohydrazide** is provided in the table below for easy reference.

Identifier Type	Value
CAS Number	5351-24-6 [1]
Molecular Formula	C10H14N2O [1]
Common Synonyms	4-Isopropyl-benzoic acid hydrazide [1] , 4-(1-methylethyl)benzohydrazide, p-Isopropylbenzoic acid hydrazide, Cuminic acid hydrazide
PubChem CID	219400 [1]
NSC Number	648 [1]

Physicochemical Properties

The known physicochemical properties of **4-Isopropylbenzohydrazide** are summarized in the following table. These properties are crucial for its handling, formulation, and application in various experimental settings.

Property	Value	Source
Molecular Weight	178.23 g/mol	--INVALID-LINK-- [1]
Melting Point	91-92 °C	--INVALID-LINK--
Density (Predicted)	1.067 ± 0.06 g/cm ³	--INVALID-LINK--
pKa (Predicted)	12.77 ± 0.10	--INVALID-LINK--
Boiling Point	Data not readily available	
Water Solubility	Data not readily available; expected to be low based on its nonpolar isopropyl group and aromatic ring.	

Experimental Protocols

A detailed, two-step experimental protocol for the synthesis of **4-Isopropylbenzohydrazide** is provided below, starting from the commercially available 4-isopropylbenzoic acid.

Step 1: Synthesis of Methyl 4-isopropylbenzoate

This step involves the Fischer esterification of 4-isopropylbenzoic acid with methanol, catalyzed by sulfuric acid.

- Materials:

- 4-isopropylbenzoic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid
- 5% Sodium carbonate solution
- Ethyl acetate
- Anhydrous sodium sulfate
- Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

- Procedure:

- To a round-bottom flask, add 4-isopropylbenzoic acid (1 equivalent).
- Add an excess of anhydrous methanol (e.g., 10-20 equivalents).
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture while stirring.
- Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

- Wash the organic layer with a 5% sodium carbonate solution to remove any unreacted carboxylic acid, followed by a wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-isopropylbenzoate.

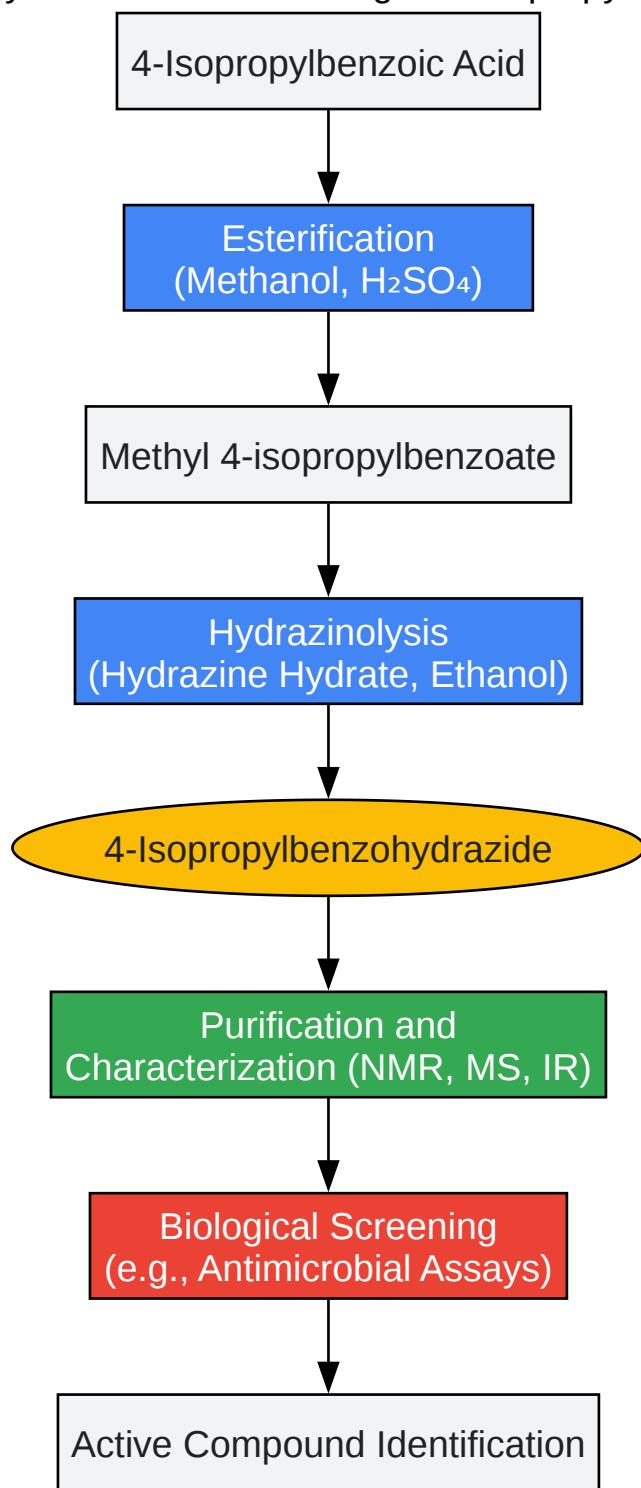
Step 2: Synthesis of **4-Isopropylbenzohydrazide**

This step involves the hydrazinolysis of the synthesized methyl 4-isopropylbenzoate.

- Materials:

- Methyl 4-isopropylbenzoate (from Step 1)
- Hydrazine hydrate (80-100%)
- Ethanol
- Round-bottom flask, reflux condenser

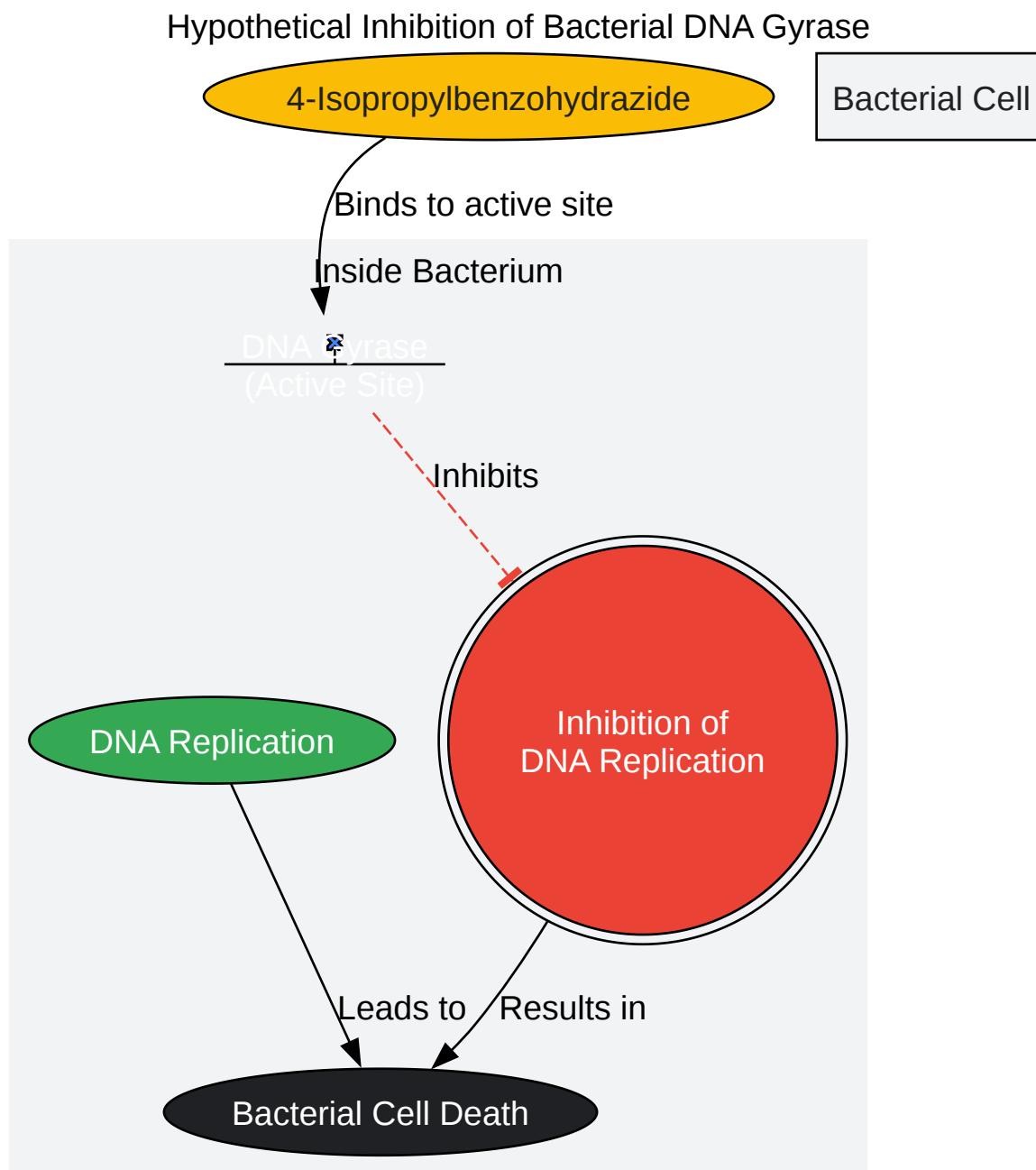
- Procedure:


- In a round-bottom flask, dissolve the crude methyl 4-isopropylbenzoate (1 equivalent) in ethanol.[\[2\]](#)
- Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the solution.[\[2\]](#)
- Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.
- Upon completion, cool the reaction mixture to room temperature. A white precipitate of **4-Isopropylbenzohydrazide** should form.[\[2\]](#)
- Filter the solid product and wash it thoroughly with cold water to remove excess hydrazine hydrate.
- The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure **4-Isopropylbenzohydrazide**.

Visualizations

Synthetic and Screening Workflow

The following diagram illustrates a general workflow for the synthesis of **4-Isopropylbenzohydrazide** and its subsequent screening for potential biological activity.


Workflow for Synthesis and Screening of 4-Isopropylbenzohydrazide

[Click to download full resolution via product page](#)

Caption: A general workflow for the synthesis and biological evaluation of **4-Isopropylbenzohydrazide**.

Hypothetical Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Benzohydrazide derivatives have been reported to exhibit antimicrobial properties, with some studies suggesting that they may act by inhibiting essential bacterial enzymes.^[3] The following diagram illustrates a hypothetical mechanism where **4-Isopropylbenzohydrazide** inhibits bacterial DNA gyrase, an enzyme crucial for DNA replication.

[Click to download full resolution via product page](#)

Caption: Hypothetical mechanism of **4-Isopropylbenzohydrazide** as a bacterial DNA gyrase inhibitor.

Potential Biological Significance

While specific biological activities for **4-Isopropylbenzohydrazide** are not extensively documented, the benzohydrazide scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.^[2] Derivatives of benzohydrazide have been reported to possess antimicrobial, antifungal, anticonvulsant, and anticancer properties.^[2]

The presence of the isopropyl group on the benzene ring increases the lipophilicity of the molecule, which may enhance its ability to penetrate biological membranes, a desirable property for drug candidates. Given the established antimicrobial activity of benzohydrazides, it is plausible that **4-Isopropylbenzohydrazide** could serve as a lead compound for the development of new antibacterial or antifungal agents. Further research is warranted to explore the full therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Isopropylbenzohydrazide | C10H14N2O | CID 219400 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Isopropylbenzohydrazide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346130#iupac-name-and-synonyms-for-4-isopropylbenzohydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com